6-Phenoxyhexyl bromide

Description

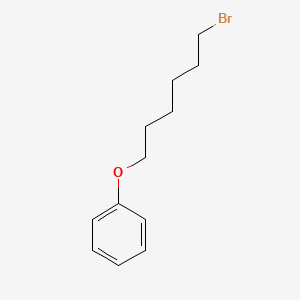

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromohexoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLSAZPSEJXYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199681 | |

| Record name | Benzene, ((6-bromohexyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51745-97-2, 51795-97-2 | |

| Record name | Benzene, ((6-bromohexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((6-bromohexyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51795-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance of Halogenated Ethers in Organic Synthesis

Halogenated ethers, the class of compounds to which 6-phenoxyhexyl bromide belongs, hold a significant position in the landscape of organic chemistry. wikipedia.org These compounds contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) and an ether linkage (C-O-C). wikipedia.orgbyjus.com This combination of functional groups imparts a versatile reactivity profile that is exploited in numerous synthetic applications. They are utilized in industrial organic synthesis, the manufacturing of textiles and pesticides, and as solvents for polymerization reactions. waterquality.gov.au

The strategic importance of halogenated ethers stems from several key characteristics:

Dual Functionality : The ether group is generally stable under many reaction conditions, while the carbon-halogen bond provides a reactive site for nucleophilic substitution or the formation of organometallic reagents. byjus.comresearchgate.net

Flame Retardancy : Halogenated ethers, particularly brominated ones, are effective flame retardants. wikipedia.org When heated, they release halogen radicals that interrupt the chemical chain reactions of combustion. wikipedia.org

Chemical Intermediates : They serve as precursors for a wide array of more complex molecules. The halogen can be displaced to introduce new functional groups, and the ether bond can be cleaved under specific, often harsh, conditions using strong acids like HBr or HI. byjus.com

For instance, phenyl alkyl ethers undergo halogenation, such as bromination, on the benzene (B151609) ring. byjus.com The cleavage of the C-O bond in ethers typically occurs under drastic conditions with excess hydrogen halides. byjus.comdoubtnut.com In the case of unsymmetrical ethers like phenyl alkyl ethers, the reaction with HBr consistently yields phenol (B47542) and an alkyl bromide because the aryl-oxygen bond is more stable than the alkyl-oxygen bond, making the latter more susceptible to cleavage. doubtnut.com

Conceptual Framework for Phenoxyalkyl Bromides As Versatile Precursors

Phenoxyalkyl bromides, such as 6-phenoxyhexyl bromide, are particularly useful precursors in multi-step organic synthesis. Their structure consists of a stable phenoxy group and a reactive alkyl bromide terminus, allowing for selective chemical transformations. cymitquimica.com The bromine atom is an excellent leaving group, making the terminal carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of their versatility as synthetic intermediates. cymitquimica.comgoogle.com

The utility of phenoxyalkyl bromides as precursors is demonstrated in several key synthetic transformations. A common strategy involves the reaction of the bromide with a nucleophile to form a new carbon-X bond (where X can be nitrogen, sulfur, phosphorus, or another carbon atom), effectively elongating a chain or introducing a new functional moiety while retaining the phenoxy group for potential later-stage modification.

One prominent application is in the Wittig reaction, where phenoxyalkyl bromides are reacted with triphenylphosphine (B44618) to generate the corresponding (phenoxyalkyl)triphenylphosphonium bromide salts. nih.govnih.gov These salts, upon treatment with a strong base, form phosphoranes (Wittig reagents) that can be coupled with aldehydes or ketones to produce alkenes. nih.gov This method has been used to synthesize a variety of complex molecules, including precursors for fatty acid amide hydrolase (FAAH) inhibitors. nih.govnih.gov

Table 2: Selected Synthetic Applications of Phenoxyalkyl Bromides as Precursors

| Precursor | Reagent(s) | Product Type | Research Area | Reference(s) |

|---|---|---|---|---|

| Phenoxyalkyl Bromide | Sodium Sulfite (Na₂SO₃) | Sodium Sulfonate | Synthesis of FAAH inhibitors | nih.gov |

| Phenoxyalkyl Bromide | Triphenylphosphine | Triphenylphosphonium Salt | Wittig reaction, synthesis of FAAH inhibitors, cannabinoid ligands | nih.govnih.gov |

| Phenoxyalkyl Bromide | Pyridine-4-aldoxime | Pyridinium (B92312) Oxime | Detoxification of organophosphates | oup.com |

Overview of Research Trajectories for 6 Phenoxyhexyl Bromide in Academic Disciplines

Preparation via Etherification Reactions

Etherification, the formation of an ether linkage (C-O-C), is the cornerstone for synthesizing this compound. This typically involves the reaction of a phenoxide with a suitable six-carbon alkylating agent.

The most common and direct method for preparing this compound is the Williamson ether synthesis. lscollege.ac.in This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, sodium phenolate (B1203915) (the sodium salt of phenol) acts as the nucleophile, attacking the primary carbon of 1,6-dibromohexane (B150918). prepchem.com

The general reaction mechanism proceeds as follows: Phenol (B47542) is first deprotonated by a base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic sodium phenolate. ucl.ac.uk This phenoxide then attacks one of the electrophilic carbon atoms at the end of the 1,6-dibromohexane chain. Since 1,6-dibromohexane is a symmetrical molecule with two primary bromides, the initial attack can occur at either end. The bromide ion serves as the leaving group, resulting in the formation of the C-O ether bond. masterorganicchemistry.com By using an excess of the dihaloalkane, the formation of the undesired diether byproduct (1,6-diphenoxyhexane) can be minimized.

Research has demonstrated the viability of this method. For instance, this compound has been prepared by reacting sodium phenolate with 1,6-dibromohexane, achieving a yield of 77% after purification by distillation. prepchem.com Another synthesis involved heating a mixture of phenol and 1,6-dibromohexane under reflux with the dropwise addition of sodium hydroxide solution. ucl.ac.uk

| Reactants | Base | Solvent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Phenol, 1,6-Dibromohexane | Sodium Hydroxide (NaOH) | Water | Reflux, 3 hours | Not specified in detail, but product isolated | ucl.ac.uk |

| Sodium Phenolate, 1,6-Dibromohexane | N/A (pre-formed salt) | Not specified | Heating (b.p.11 = 172-175°C) | 77% | prepchem.com |

| Phenol, 1,6-Dibromohexane | Not specified | Not specified | Method cited for preparation of precursor | Product used in subsequent step | google.com |

Maximizing the yield and purity of this compound requires careful control over reaction parameters and the implementation of specific optimization techniques.

Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysis is a highly effective strategy. byjus.com Reactants like sodium phenolate (soluble in an aqueous phase) and 1,6-dibromohexane (soluble in an organic phase) can be brought together more efficiently using a phase-transfer catalyst. wikipedia.org Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or phosphonium (B103445) salts transport the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. wikipedia.orgwikipedia.orgfzgxjckxxb.com This technique can accelerate reaction rates, allow for milder reaction conditions (lower temperatures), and improve yields by minimizing side reactions. crdeepjournal.orgcambridge.org The synthesis of a related compound using 1,6-dibromohexane and a substituted phenol was successfully carried out using TBAB as a catalyst in acetonitrile (B52724). uq.edu.au

Reaction Conditions: Several factors influence the outcome of the synthesis:

Temperature: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. lscollege.ac.inwikipedia.org Higher temperatures can increase the rate of reaction but may also promote side reactions, such as elimination (E2), especially if secondary or tertiary alkyl halides were used. lscollege.ac.in

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are often used as they can effectively solvate the cation (e.g., Na+) while leaving the nucleophile (phenoxide) relatively free and reactive. byjus.comnumberanalytics.com

Stoichiometry: Using a significant excess of 1,6-dibromohexane relative to the phenol is a key strategy to favor the formation of the desired mono-substituted product, this compound, over the di-substituted byproduct, 1,6-diphenoxyhexane.

Purification: Achieving high purity is critical. Common byproducts include unreacted starting materials and the di-substituted ether.

Distillation: Given the boiling point of this compound (172-175 °C at 11 mmHg), vacuum distillation is an effective method for purification on a laboratory scale. prepchem.com

Chromatography: For smaller scales or for achieving very high purity, column chromatography is used to separate the product from impurities. azom.comnih.gov However, this method is often too expensive and cumbersome for large-scale production. catsci.com

| Parameter | Strategy | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Reactant Mixing | Use of a Phase-Transfer Catalyst (e.g., TBAB) | Increases reaction rate, allows milder conditions, improves yield. Essential for industrial two-phase systems. | wikipedia.orgfzgxjckxxb.comcrdeepjournal.org |

| Reagent Ratio | Use excess 1,6-dibromohexane | Minimizes the formation of the di-substituted byproduct (1,6-diphenoxyhexane), increasing the yield of the desired product. | ucl.ac.uk |

| Solvent Choice | Use polar aprotic solvents (e.g., DMF, Acetonitrile) | Enhances nucleophilicity of the phenoxide, leading to faster SN2 reaction rates. | byjus.comnumberanalytics.com |

| Purification Method | Vacuum Distillation or Crystallization | Effectively removes unreacted starting materials and byproducts, leading to high purity. Preferred for scalable synthesis. | prepchem.comcatsci.com |

Alternative Synthetic Routes to Phenoxyalkyl Bromides

While the direct alkylation of phenol is standard, alternative strategies exist for the synthesis of phenoxyalkyl bromides, which can be advantageous under certain circumstances.

Synthesis from Two Alcohols: An ether can be prepared indirectly from two alcohols. lscollege.ac.in In a potential route for this compound, 1,6-hexanediol (B165255) could be the starting material. One of the alcohol groups would first be converted into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting 6-hydroxyhexyl tosylate could then react with sodium phenolate in a Williamson ether synthesis to form 6-phenoxyhexan-1-ol. The final step would be the conversion of the remaining alcohol group to a bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Copper-Catalyzed Coupling: Modern cross-coupling methods offer an alternative. For instance, copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols has been reported. researchgate.net While this specific example focuses on coupling aryl bromides, the principle could be adapted. A more relevant approach might involve the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an alcohol.

Alternative Halogenation/Etherification Sequences: One could also reverse the order of operations. For example, phenol could be reacted with a molecule already containing an alcohol and a protected functional group, which is later converted to a bromide. A more direct route involves starting with 1,6-hexanediol, which is first mono-etherified with a protecting group (like a benzyl (B1604629) group), then the remaining alcohol is converted to a bromide. This bromo-ether could then undergo a deprotection and subsequent etherification with phenol. A documented synthesis started with 1,6-hexanediol and bromobutane to prepare an intermediate, demonstrating the selective alkylation of a diol. google.com

| Synthetic Route | Key Steps | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Standard Williamson Synthesis | 1. Deprotonation of phenol. 2. Alkylation with 1,6-dibromohexane. | Direct, often high-yielding, uses common reagents. | Requires careful control to avoid di-substitution. |

| Route from Diol via Tosylate | 1. Monotosylation of 1,6-hexanediol. 2. Etherification with phenolate. 3. Bromination of the remaining alcohol. | High regioselectivity, avoids di-ether byproduct. | Longer synthetic sequence (more steps). |

| Copper-Catalyzed Coupling | 1. Copper-catalyzed reaction of a phenol derivative with a bromo-alcohol or an aryl bromide with a diol. | Can be useful for less reactive substrates. | Requires a catalyst, which may need to be removed from the final product. |

Process Chemistry Considerations for Scalable Synthesis

Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable. catsci.comvisimix.com

Route Selection and Economics: The choice of synthetic route is paramount. catsci.com While a multi-step synthesis might offer high purity in the lab, a more convergent or direct route like the Williamson synthesis is often preferred for scale-up due to lower costs associated with fewer steps and less complex operations. The cost and large-scale availability of starting materials—phenol and 1,6-dibromohexane—are critical factors. catsci.com

Safety and Thermal Management: Chemical reactions can release significant amounts of heat (exothermic reactions). On a large scale, the surface-area-to-volume ratio of a reactor decreases dramatically, making heat dissipation less efficient. catsci.com The Williamson ether synthesis is exothermic, and its thermal profile must be carefully studied using reaction calorimetry to design an adequate cooling system and prevent a dangerous thermal runaway. scale-up.com

Process Optimization and Efficiency:

Solvent Use: Solvents are the largest volume component in most reactions. catsci.com Minimizing solvent use ("process intensification") reduces costs for purchasing, heating, cooling, and disposal. In the context of this compound synthesis, using a phase-transfer catalyst can enable reactions in a biphasic water-organic solvent system, which can be more environmentally friendly ("greener") than using large volumes of anhydrous organic solvents. wikipedia.org

Work-up and Purification: Laboratory purification methods like column chromatography are generally not viable on an industrial scale. catsci.com Therefore, the reaction must be optimized to be as clean as possible, minimizing byproduct formation. The preferred methods for isolating the final product at scale are distillation or crystallization, which are more amenable to large quantities and continuous processing.

| Consideration | Laboratory Scale (Grams) | Industrial Scale (Kilograms) |

|---|---|---|

| Primary Goal | Feasibility and product generation | Safety, cost, efficiency, and robustness |

| Reagent Choice | Based on reactivity and availability | Based on cost, availability, toxicity, and safety |

| Heat Transfer | High surface-area-to-volume ratio, easy to control | Low surface-area-to-volume ratio, requires careful engineering and calorimetry to manage exotherms |

| Purification | Column chromatography is common | Distillation, crystallization, and extraction are preferred; chromatography is avoided |

| Catalysis | Often run without catalysts | Phase-transfer catalysts are crucial for efficiency in two-phase systems |

Nucleophilic Substitution Reactions at the Bromide Center

As a primary alkyl halide, this compound is an excellent substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. ksu.edu.sapressbooks.pub This mechanism involves a single step where the incoming nucleophile attacks the electrophilic carbon atom, leading to the simultaneous departure of the bromide leaving group. ksu.edu.sa

Formation of Quaternary Phosphonium Salts (e.g., (6-Phenoxyhexyl)triphenylphosphonium Bromide)

A significant reaction of this compound is its conversion to a quaternary phosphonium salt. This is typically achieved by reacting it with triphenylphosphine (B44618). The reaction involves the nucleophilic attack of the phosphorus atom on the carbon bearing the bromine, displacing the bromide ion to form (6-Phenoxyhexyl)triphenylphosphonium bromide. nih.gov Such reactions are generally carried out by heating the reactants in a suitable solvent. For instance, analogous syntheses of phosphonium salts from alkyl bromides are often performed by refluxing in solvents like benzene (B151609) or acetonitrile for extended periods. nih.govchemicalbook.com

The resulting phosphonium salts are stable, crystalline solids and are valuable reagents in organic synthesis, most notably for the Wittig reaction to form alkenes.

Interactive Table: Representative Conditions for Phosphonium Salt Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 6-Bromohexanoic acid | Triphenylphosphine | Acetonitrile | Reflux, 18 h | Carboxyalkyl phosphonium bromide | chemicalbook.com |

| 3-Phenoxypropyl bromide | Triphenylphosphine | Benzene | Reflux, 2 days | Phenoxyalkyl phosphonium bromide | nih.gov |

Coupling Reactions with Diverse Nucleophiles

The electrophilic nature of the terminal carbon in this compound allows it to react with a wide array of nucleophiles. ksu.edu.sa These reactions are fundamental for introducing new functional groups and extending the carbon skeleton.

Key examples of nucleophiles include:

Cyanide (CN⁻): Reaction with potassium or sodium cyanide, typically in an ethanolic solution under reflux, yields 7-phenoxyheptanenitrile. This reaction is a valuable method for carbon chain extension. savemyexams.com

Ammonia (B1221849) (NH₃): As a nucleophile, ammonia attacks the alkyl bromide to form primary amines. chemguide.co.uk

Hydroxide (OH⁻): Hydrolysis with aqueous base like sodium hydroxide results in the formation of 6-phenoxyhexan-1-ol. savemyexams.com

Synthesis of Substituted Ethers and Amines

Building upon the general reactivity with nucleophiles, specific conditions can be optimized for the synthesis of ethers and amines.

Amines: The reaction with a concentrated solution of ammonia in ethanol (B145695) under heat and pressure produces 6-phenoxyhexan-1-amine. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is used to minimize subsequent reactions of the product amine, which is also nucleophilic. chemguide.co.uk Further substitution can occur to produce secondary and tertiary amines if the stoichiometry is adjusted. For example, the related compound 6-bromohexyl-phosphonium bromide has been shown to react with dimethylamine (B145610) to form a dimethylamino-substituted derivative. prepchem.com

Ethers: The Williamson ether synthesis provides a classic route to form new ether linkages. This compound can be treated with an alkoxide (R-O⁻), such as sodium ethoxide, to yield a 6-phenoxyhexyl ethyl ether. This reaction proceeds via the SN2 pathway where the alkoxide displaces the bromide.

Interactive Table: Nucleophilic Substitution Products of this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Cyanide | KCN in ethanol | Nitrile |

| Ammonia | NH₃ in ethanol | Primary Amine |

| Hydroxide | NaOH in H₂O | Alcohol |

Organometallic Chemistry Derived from this compound

This compound is a valuable precursor for the generation of organometallic reagents, which are powerful tools for forming new carbon-carbon bonds.

Grignard Reagent Formation and Subsequent Functionalization

One of the most important organometallic transformations for an alkyl bromide is the formation of a Grignard reagent. byjus.com By reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), 6-phenoxyhexylmagnesium bromide is formed. chemguide.co.uk It is crucial that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.uk

This Grignard reagent is a potent nucleophile and a strong base, enabling a variety of subsequent functionalization reactions:

Reaction with Aldehydes and Ketones: It adds to the carbonyl group of aldehydes and ketones to produce alcohols after an acidic workup. Reaction with formaldehyde (B43269) yields a primary alcohol (7-phenoxyheptan-1-ol), while reaction with other aldehydes gives secondary alcohols, and ketones yield tertiary alcohols. chemguide.co.uk

Reaction with Carbon Dioxide: Bubbling dry carbon dioxide through the Grignard reagent solution, followed by acidic hydrolysis, produces a carboxylic acid with one additional carbon atom, 7-phenoxyheptanoic acid. chemguide.co.uk

Interactive Table: Functionalization of 6-Phenoxyhexylmagnesium Bromide

| Electrophile | Reaction Product (after workup) | Product Class |

|---|---|---|

| Formaldehyde (H₂C=O) | 7-Phenoxyheptan-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | 1-Methyl-7-phenoxyheptan-1-ol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | 1,1-Dimethyl-7-phenoxyheptan-1-ol | Tertiary Alcohol |

Palladium-Catalyzed Cross-Coupling Methodologies

The field of palladium-catalyzed cross-coupling has provided powerful methods for bond formation, and alkyl halides like this compound can serve as substrates in these reactions. researchgate.netrsc.org

Kumada Coupling: The Grignard reagent, 6-phenoxyhexylmagnesium bromide, can be coupled with aryl or vinyl halides in the presence of a palladium or nickel catalyst to form new carbon-carbon bonds. wikipedia.org

Suzuki Coupling: this compound itself can act as the electrophilic partner in a Suzuki coupling reaction. This involves reacting it with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology is highly effective for forming C(sp³)–C(sp²) bonds. rsc.org

Other Couplings: Advances in ligand design have expanded the scope of palladium-catalyzed reactions to include various other coupling partners, enabling the synthesis of a wide range of complex molecules from alkyl halide precursors. rsc.orgrsc.org

Carbonylation Reactions Involving this compound

Carbonylation reactions introduce a carbonyl group into an organic molecule. In the case of this compound, the primary site of reactivity for this transformation is the carbon-bromine bond.

A notable application of carbonylation involving this compound is the synthesis of α-keto-carboxylic acids, specifically 6-phenoxy-2-oxo-hexanoic acid. nih.gov This transformation is achieved through a process that involves the reaction of this compound with carbon monoxide in the presence of a suitable catalyst and reaction medium. nih.gov

The synthesis can be carried out using a cobalt-catalyzed carbonylation process. nih.gov In a typical procedure, this compound is reacted under carbon monoxide pressure in a solvent system that includes an alcohol, such as tert-butanol, and water. nih.gov The reaction is facilitated by a catalyst, for instance, dicobalt octacarbonyl, and conducted in the presence of an inorganic base like lithium hydroxide. nih.gov The temperature for this reaction is generally maintained between 30°C and 150°C, with carbon monoxide pressures ranging from 300 to 3000 psig. nih.gov

Under these conditions, the carbonylation of this compound can yield 6-phenoxy-2-oxo-hexanoic acid. nih.gov However, the process may also lead to the formation of byproducts. Identified impurities in the crude product include 5-phenoxypentanoic acid and 6-phenoxy-2-hydroxyhexanoic acid. nih.gov The formation of these impurities suggests that other reaction pathways, such as reduction and hydrolysis, can compete with the desired carbonylation. The yield of the desired α-keto-carboxylic acid is sensitive to the reaction parameters, particularly the carbon monoxide pressure. nih.gov For instance, a significant drop in yield has been observed when the pressure is decreased from 900 psig to 300 psig. nih.gov

Table 1: Synthesis of 6-phenoxy-2-oxo-hexanoic acid via Carbonylation of this compound

| Parameter | Details |

|---|---|

| Reactant | This compound |

| Product | 6-phenoxy-2-oxo-hexanoic acid |

| Catalyst | Dicobalt-octacarbonyl |

| Solvent | Mixture of water and alcohol (e.g., tert-butanol, isopropanol) |

| Base | Inorganic base (e.g., LiOH, NaOH, KOH) |

| Temperature | 30°C to 150°C |

| CO Pressure | 300 to 3000 psig |

| Purity of Crude Product | 78% (example) |

| Major Impurities | 5-phenoxy pentanoic acid (10%), 6-phenoxy-2-hydroxy hexanoic acid (12%) |

This table presents typical conditions and findings for the synthesis of 6-phenoxy-2-oxo-hexanoic acid from this compound as described in patent literature. nih.gov

Reactivity of the Phenoxy and Ether Linkage Moieties

The phenoxy and ether linkage moieties in this compound are generally stable functional groups. rsc.org However, under specific conditions, they can undergo chemical transformations.

The ether linkage in aryl alkyl ethers, such as this compound, is known to be relatively unreactive towards many reagents, which contributes to their utility as solvents in various reactions. rsc.org The most common reaction involving the ether bond is its cleavage, which typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. byjus.comlibretexts.org

When an aryl alkyl ether is cleaved with a strong acid, the reaction proceeds via protonation of the ether oxygen, forming a good leaving group. rsc.orgbyjus.com The subsequent nucleophilic attack by the halide ion occurs at the less sterically hindered alkyl carbon. rsc.org In the case of this compound, this would result in the cleavage of the C-O bond on the hexyl side, leading to the formation of phenol and a 1,6-dihalohexane. The phenoxy group is generally not displaced from the aromatic ring in these reactions because the sp2-hybridized carbon of the phenyl ring is resistant to nucleophilic attack. rsc.org Diaryl ethers are even more resistant to acid cleavage. rsc.orglibretexts.org

The phenoxy group itself can influence the reactivity of the aromatic ring. The oxygen atom can donate electron density to the benzene ring, activating it towards electrophilic substitution reactions. For example, anisole, a simpler phenyl alkyl ether, undergoes bromination on the benzene ring even without a catalyst, with the para isomer being the major product. byjus.com While specific studies on the electrophilic substitution of the phenoxy ring in this compound are not widely documented, similar reactivity would be expected.

Applications of 6 Phenoxyhexyl Bromide in Advanced Organic Synthesis

Building Blocks for Functionalized Alkyl Chains

The primary application of 6-phenoxyhexyl bromide lies in its role as a building block for introducing functionalized alkyl chains into target molecules. cymitquimica.comsigmaaldrich.com The presence of a terminal bromine atom makes it an excellent substrate for a variety of nucleophilic substitution reactions. cymitquimica.com This allows for the straightforward attachment of the six-carbon phenoxy-containing chain to a wide range of chemical entities. The ether linkage within the molecule provides a degree of stability, influencing its reactivity and interactions. cymitquimica.com

This characteristic is fundamental in the synthesis of more complex structures where a flexible, oxygen-containing linker is required. The hydrophobic nature of the long alkyl chain also plays a role in the solubility and potential applications of the resulting molecules. cymitquimica.com

Precursor for Specialized Reagents in Organic Transformations

Beyond its direct use as a building block, this compound serves as a crucial precursor for the generation of more specialized reagents, expanding its utility in organic synthesis.

Wittig Reagents in Olefination Reactions

A significant application of this compound is in the preparation of Wittig reagents, which are instrumental in olefination reactions. lumenlearning.comorganic-chemistry.org The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. lumenlearning.comlibretexts.org

The synthesis of the Wittig reagent begins with the reaction of this compound with triphenylphosphine (B44618). This SN2 reaction results in the formation of a phosphonium (B103445) salt, specifically (6-phenoxyhexyl)triphenylphosphonium bromide. nih.govwikipedia.org This salt is then treated with a strong base, such as potassium bis(trimethylsilyl)amide or n-butyllithium, to deprotonate the carbon adjacent to the phosphorus atom, yielding the corresponding phosphorane, the active Wittig reagent. lumenlearning.comnih.govwikipedia.org

This newly formed Wittig reagent can then be reacted with an aldehyde or ketone to produce an alkene, with the phenoxyhexyl group incorporated into the final product. organic-chemistry.orgnih.gov For instance, the reaction of (6-phenoxyhexyl)triphenylphosphonium bromide-derived phosphorane with anisaldehyde derivatives leads to the formation of 1-(methoxyphenyl)-7-phenoxyhept-1-ene isomers. nih.gov The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide. lumenlearning.com

Table 1: Synthesis of a Wittig Reagent from this compound

| Step | Reactants | Product | Reaction Type |

| 1 | This compound, Triphenylphosphine | (6-Phenoxyhexyl)triphenylphosphonium bromide | SN2 Reaction |

| 2 | (6-Phenoxyhexyl)triphenylphosphonium bromide, Strong Base (e.g., KHMDS) | (6-Phenoxyhexyl)triphenylphosphorane | Deprotonation |

Intermediates for Organometallic Catalysis

This compound also plays a role as a precursor in the formation of intermediates for organometallic catalysis. Organometallic reagents are crucial in a vast array of chemical transformations. ethz.ch

One of the most common applications in this context is the preparation of Grignard reagents. By reacting this compound with magnesium metal in an etheral solvent like THF, 6-phenoxyhexylmagnesium bromide can be synthesized. future4200.com This organometallic compound can then participate in various coupling reactions. For example, it has been used in the synthesis of phenones by reacting with Weinreb amides. future4200.com

The resulting organometallic intermediates can be utilized in a variety of catalytic cycles, contributing to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. ethz.ch

Construction of Complex Molecular Architectures (e.g., bifunctional nonclassical cannabinoids)

The utility of this compound extends to the synthesis of highly complex and biologically relevant molecules. A notable example is its application in the construction of bifunctional nonclassical cannabinoids. future4200.com

In the synthesis of these complex structures, this compound is first converted into its corresponding Grignard reagent, 6-phenoxyhexylmagnesium bromide. future4200.com This reagent is then used in a key step to add the phenoxyhexyl side chain to a core molecular scaffold. future4200.com Although the presence of the bromide can present challenges in multi-step syntheses, careful selection of reagents and reaction conditions can mitigate unwanted side reactions, allowing for high yields in subsequent steps. future4200.com This approach has been successfully employed in the multi-step synthesis of covalent probes for the radiolabeling of the cannabinoid receptor. future4200.com

Role in Multicomponent and Cascade Reaction Sequences

While direct, extensive research on the role of this compound in multicomponent and cascade reactions is not widely documented, its structural features suggest its potential utility in such processes. Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid construction of complex molecules from three or more starting materials in a single step. 20.210.105researchgate.net Similarly, cascade reactions involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. 20.210.105

Given that alkyl bromides, such as this compound, are known to participate in certain types of multicomponent reactions, it is plausible that this compound could be integrated into such synthetic strategies. frontiersin.org The ability of the bromide to act as an electrophile and the potential for the phenoxy group to influence reactivity or solubility could make it a valuable component in the design of novel MCRs or cascade sequences.

Interdisciplinary Applications of 6 Phenoxyhexyl Bromide in Materials Science Research

Incorporation into Polymer Architectures

The chemical compound 6-Phenoxyhexyl bromide serves as a versatile building block in the synthesis of complex polymer architectures. cymitquimica.com Its structure, featuring a reactive bromide group at one end of a six-carbon chain and a phenoxy group at the other, allows for its incorporation into various polymer backbones, imparting specific properties to the resulting materials. cymitquimica.com This adaptability makes it a valuable tool for materials scientists seeking to design polymers with tailored functionalities.

Functionalization of Poly(p-phenylenes) with 6-Phenoxyhexyl Pendant Groups

One notable application of this compound is in the functionalization of poly(p-phenylenes) (PPPs). By attaching 6-phenoxyhexyl pendant groups to the rigid PPP backbone, researchers can significantly modify the polymer's properties. This process typically involves a Williamson ether synthesis, where the phenoxy group of a monomer is reacted with this compound prior to polymerization, or a post-polymerization modification.

The introduction of these flexible, six-carbon spacer chains with terminal phenoxy groups enhances the solubility of the otherwise rigid and often intractable PPPs. This increased solubility is crucial for processing and characterizing the polymers. Furthermore, the phenoxyhexyl side chains can influence the packing of the polymer chains in the solid state, affecting the material's morphological and, consequently, its electronic and optical properties.

A key synthetic strategy involves preparing a precursor poly(p-phenylene) with 6-phenoxyhexyl pendant groups. acs.org These groups can then be chemically modified in subsequent steps. For instance, the phenoxy group can be cleaved to yield a terminal hydroxyl group, or the entire side chain can be altered to introduce other functionalities. This approach allows for the creation of well-defined polymer structures with a high degree of control over the final properties. acs.org

Development of Rigid-Rod Polyelectrolytes and Related Systems

The functionalization of rigid-rod polymers like poly(p-phenylenes) with this compound is a critical step in the development of rigid-rod polyelectrolytes. acs.orgresearchgate.net These materials are of significant interest for applications such as polymer electrolyte membranes (PEMs) in fuel cells. nih.govenergy.gov

A common synthetic route involves the initial preparation of a poly(p-phenylene) bearing 6-phenoxyhexyl side chains. acs.org These precursor polymers are soluble and can be processed into films or other forms. In a subsequent step, the terminal phenoxy groups are converted into ionic groups, such as sulfonates or carboxylates. For example, treatment with trimethylsilyl (B98337) iodide (Me3SiI) can convert the phenoxyhexyl groups to 6-iodohexyl pendants, which can then be further reacted to introduce acidic functionalities, thereby creating a polyelectrolyte. acs.org

This method provides a high degree of control over the ion exchange capacity (IEC) of the resulting polyelectrolyte by carefully controlling the ratio of functionalized to unfunctionalized monomers during the initial polymerization. nih.gov The rigid backbone of the polymer provides mechanical stability, while the flexible, ion-containing side chains facilitate ion transport. The length of the hexyl spacer helps to create nano-phase separated morphologies, where the ionic groups form hydrophilic domains within the hydrophobic polymer matrix, enhancing proton conductivity even at low humidity levels. energy.gov

Design of Supramolecular Structures and Self-Assembled Systems

The unique amphiphilic nature of molecules derived from this compound, possessing both a hydrophobic phenoxyhexyl tail and a potentially modifiable head group, makes them suitable for the design of supramolecular structures and self-assembled systems. While direct studies on this compound itself in this context are not extensively detailed, its derivatives are integral to creating larger, ordered assemblies through non-covalent interactions.

The principles of supramolecular chemistry, which involve interactions like hydrogen bonding, π-π stacking, and van der Waals forces, can be applied to molecules containing the 6-phenoxyhexyl moiety. beilstein-journals.orgucm.es For instance, by introducing recognition motifs onto the phenoxy group, these molecules can be programmed to self-assemble into specific architectures such as micelles, vesicles, or liquid crystalline phases. nih.govresearchgate.net

The flexible hexyl chain provides the necessary conformational freedom for the molecules to arrange themselves into thermodynamically stable superstructures. The aromatic phenoxy group can participate in π-π stacking interactions, which are crucial for the formation of ordered assemblies, particularly in the context of discotic liquid crystals or other self-organizing systems. researchgate.net The terminal bromide can be substituted with various functional groups that can drive self-assembly through specific interactions, leading to the formation of complex and functional supramolecular materials. rsc.org

Contributions to Functional Materials Research (e.g., photo- and electroluminescent properties of derivatives)

Derivatives of this compound have made significant contributions to the field of functional materials, particularly those with interesting photo- and electroluminescent properties. chemicalpapers.com The 6-phenoxyhexyl group is often incorporated into conjugated polymers and small molecules to enhance their processability and to fine-tune their solid-state morphology, which in turn influences their optical and electronic behavior.

In the context of polymer light-emitting diodes (PLEDs), attaching 6-phenoxyhexyl side chains to luminescent polymer backbones, such as polyfluorenes or poly(p-phenylene vinylene)s (PPVs), can prevent aggregation-induced quenching of fluorescence. nycu.edu.twscirp.org This is achieved by sterically hindering the close packing of the polymer chains, thus maintaining high photoluminescence quantum yields in the solid state. The insulating nature of the alkyl chain also helps to confine the excitons to the conjugated backbone, leading to more efficient light emission.

Furthermore, the phenoxy group can be a site for further functionalization, allowing for the attachment of other chromophores or charge-transporting moieties. This modular approach enables the design of multifunctional materials where the luminescent properties can be systematically tuned. For example, the emission color of a fluorescent polymer can be altered by introducing different substituents on the terminal phenoxy ring. Research has shown that the introduction of specific functional groups can lead to materials with strong blue fluorescence, a desirable characteristic for display and lighting applications. acs.org

The table below summarizes the key properties of some functional materials derived from or related to the application of this compound.

| Property | Description | Relevant Research Finding |

| Solubility | Enhanced solubility of rigid polymers like poly(p-phenylenes) in common organic solvents. | The incorporation of 6-phenoxyhexyl pendant groups improves the processability of the polymers. acs.org |

| Ion Exchange Capacity (IEC) | Controllable IEC in polyelectrolytes derived from functionalized poly(p-phenylenes). | The IEC can be precisely controlled by the stoichiometry of the monomers during polymerization. nih.gov |

| Photoluminescence | High fluorescence quantum yields in the solid state for derivatives used in PLEDs. | Side chains prevent aggregation-induced quenching, leading to efficient blue emission. acs.orgnycu.edu.tw |

| Electroluminescence | Application as active emitting materials in light-emitting diodes (LEDs). | Derivatives have been successfully used to construct blue-light-emitting devices. acs.org |

Contributions of 6 Phenoxyhexyl Bromide to Chemical Biology and Pharmaceutical Research

Synthesis of Chemical Probes for Biological Targets

The deliberate design of chemical probes is fundamental to understanding complex biological processes at a molecular level. lhu.edu.vnescholarship.org These tools enable researchers to identify and characterize biological targets, elucidate mechanisms of action, and validate potential drug candidates. nih.gov 6-Phenoxyhexyl bromide serves as a key architectural component in the synthesis of such probes, primarily by acting as a spacer to connect a target-binding moiety with a reporter or reactive group. nih.gov

Design and Development of Ligands for Receptors (e.g., Cannabinoid Receptor, H3R)

The structural framework of this compound is well-suited for creating ligands that can bind to G protein-coupled receptors (GPCRs), a large family of proteins involved in a vast array of physiological processes. rsc.org

Cannabinoid Receptor Ligands: In the field of cannabinoid research, the alkyl chain of ligands is known to be crucial for determining potency and receptor selectivity. nih.gov this compound has been utilized in the synthesis of novel cannabinoid receptor ligands. For instance, it was a key reagent in the creation of a bifunctional nonclassical cannabinoid probe designed for covalent labeling of the CB1 receptor. mdpi.com In this synthesis, the Grignard reagent derived from this compound was reacted with a ketone precursor, demonstrating its role in introducing the critical side chain that influences ligand affinity. mdpi.com Research into hexahydrocannabinols has also employed phenoxyalkyl bromides to generate derivatives with modified side chains, leading to compounds with remarkably high affinity for the CB1 receptor. nih.gov One such analog, AM2389, which incorporates a modified hexyl side chain, exhibited a Kᵢ value of 0.16 nM for the CB1 receptor, highlighting the importance of this structural component. nih.gov

Histamine (B1213489) H3 Receptor (H3R) Ligands: The histamine H3 receptor is a target for treating neurological and cognitive disorders. Researchers have developed dual-function ligands that not only target the H3R but also possess properties to combat oxidative stress in mitochondria. In this context, this compound is used as a linker to connect a known H3R pharmacophore (a piperidine (B6355638) derivative) to a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondria. nih.govresearchgate.net The synthesis involves the O-alkylation of a phenolic precursor with 1-bromo-6-phenoxyhexane (or a similar precursor which is then converted), followed by reaction with triphenylphosphine (B44618) to yield the final mitochondriotropic H3R ligand. nih.govresearchgate.net These hybrid compounds have shown high affinity for the H3R, with Kᵢ values in the low nanomolar range. nih.gov

| Ligand Class | Receptor Target | Role of this compound Moiety | Key Findings | Reference(s) |

| Bifunctional Cannabinoid | CB1 | Forms the C7' side chain crucial for receptor interaction. | Successful synthesis of a probe for covalent labeling of the CB1 receptor. | mdpi.com |

| Hexahydrocannabinols | CB1 / CB2 | Precursor for the C1'-substituted side chain. | Resulting analogs show very high affinity (nanomolar range) for cannabinoid receptors. | nih.gov |

| Mitochondriotropic Ligands | H3R | Acts as a linker between the H3R pharmacophore and the TPP cation. | Compounds exhibit high affinity for H3R (Kᵢ = 14.1 nM for the best compound) and target mitochondria. | nih.govresearchgate.net |

Application in Radiolabeling Strategies

Radiolabeled ligands are indispensable tools for receptor mapping, quantification, and in vivo imaging studies such as Positron Emission Tomography (PET). The synthesis of these probes requires the incorporation of a radionuclide (e.g., ¹¹C, ¹⁸F, ¹²⁵I) into a high-affinity ligand. This compound has been instrumental in the design of radioligands. In the synthesis of a covalent probe for the cannabinoid receptor, the structure was designed to include both an electrophilic isothiocyanate group for covalent attachment and an iodine atom for radiolabeling. mdpi.com The synthesis plan strategically utilized this compound to construct the backbone of the molecule. A key advantage of the design was that the introduction of the iodo group could be performed as the final step, which is highly desirable for working with short-lived isotopes like ¹²⁵I. mdpi.com

Precursor for Biologically Active Scaffolds

A biological scaffold is a core chemical structure from which a variety of derivatives can be synthesized to target different biological entities. chemrxiv.org The inherent chemical functionalities of this compound make it an excellent starting point or intermediate for building such scaffolds.

Development of Enzyme Inhibitors (e.g., Cholinesterase Inhibitors via phthalocyanine (B1677752) derivatives)

Enzyme inhibitors are a major class of therapeutic drugs. Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are used in the management of Alzheimer's disease.

Phthalocyanine-Based Inhibitors: Phthalocyanines are large, aromatic macrocycles that can be functionalized at their periphery to modulate their biological activity. Researchers have synthesized water-soluble phthalocyanine derivatives bearing {6-[3-(dimethylamino)phenoxy]hexyl}oxy substituents, which are derived from precursors related to this compound. These compounds were found to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The long, flexible hexyl-oxy linker allows the bulky phthalocyanine core to position itself correctly for interaction with the enzyme's active site. The most potent of these compounds exhibited Kᵢ values in the micromolar range against cholinesterases. Similarly, silicon phthalocyanines bearing these side chains have been investigated for their biological properties.

Berberine-Based Inhibitors: Derivatives of the natural product berberine (B55584) have also been explored as enzyme inhibitors. The compound 9-N-6-Phenoxyhexyl berberine was synthesized and evaluated for its ability to inhibit cholinesterases, demonstrating the utility of the 6-phenoxyhexyl moiety in modifying natural product scaffolds to enhance or confer new biological activities.

| Inhibitor Scaffold | Target Enzyme(s) | Role of this compound Moiety | Inhibition Data (Kᵢ) | Reference(s) |

| Substituted Phthalocyanines | AChE, BChE | Forms the peripheral substituent chains. | 114.75 - 174.31 µM (AChE), 102.77 - 158.43 µM (BChE) | |

| Berberine Derivative | Cholinesterases | Attached at the 9-N position of the berberine core. | Data indicates inhibitory activity. |

Construction of Mitochondriotropic Compounds

Mitochondria are vital organelles, and their dysfunction is linked to numerous diseases. Consequently, developing molecules that can specifically accumulate in mitochondria is a significant therapeutic strategy. Lipophilic cations, such as the triphenylphosphonium (TPP) cation, are known to accumulate in the mitochondrial matrix due to the large mitochondrial membrane potential.

As detailed in section 6.1.1, this compound is an effective linker for conjugating pharmacophores to the TPP cation. nih.govresearchgate.net The synthesis of triphenyl-(6-(4-(3-(piperidin-1-yl)propoxy)phenoxy)hexyl)phosphonium bromide created a molecule that not only binds to the H3 receptor but is also sequestered by mitochondria. nih.gov This approach allows for the targeted delivery of a biologically active agent to a specific subcellular compartment, opening avenues for treating diseases associated with mitochondrial dysfunction. nih.govresearchgate.net

Development of Bioprobes and Fluorescent Labels

Fluorescent probes are essential for visualizing and tracking biological molecules and processes in real-time within living systems. The design of these probes often involves a fluorophore (the light-emitting part), a linker, and a reactive group or ligand for targeting. The 6-bromohexyl chain of this compound and related structures like 6-bromohexanoic acid is an ideal linker for this purpose. chemrxiv.org

Research has shown the synthesis of novel benzophenoxazinone fluorescent dyes, which are analogues of Nile Red. chemrxiv.org The synthetic route involved the alkylation of a dihydroxynaphthalene precursor with derivatives of 6-bromohexanoic acid to introduce a flexible linker with a terminal carboxylic acid. This acid group can then be readily coupled to amines on biomolecules, effectively tagging them with a fluorescent label. chemrxiv.org Similarly, the nucleophilic displacement of the bromide in tert-butyl 6-bromohexanoate (B1238239) by a phenoxide group on a Nile Red precursor has been used to create fluorescent probes. This strategy highlights how the bromo-hexyl-ether structure, central to this compound, serves as a versatile handle for constructing complex molecular probes for biological applications.

Synthesis of Phosphonium (B103445) Salts for Biological Studies

Research has demonstrated the utility of this compound in the synthesis of phosphonium salts, which are important intermediates for creating more complex molecules. One notable application is in the generation of inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), which are targets for therapeutic intervention in pain, inflammation, and anxiety.

The synthesis of (6-Phenoxyhexyl)triphenylphosphonium bromide is a key step in this process. The reaction involves treating this compound with triphenylphosphine. This straightforward nucleophilic substitution reaction results in the formation of the corresponding phosphonium salt, a stable, crystalline solid.

Table 1: Synthesis of (6-Phenoxyhexyl)triphenylphosphonium bromide

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| This compound | Triphenylphosphine | Benzene (B151609) | (6-Phenoxyhexyl)triphenylphosphonium bromide | 84% |

This phosphonium salt can then be utilized in subsequent reactions, such as the Wittig reaction, to introduce the 6-phenoxyhexyl moiety into a target molecule. For instance, it has been used to synthesize 1-(4-Methoxyphenyl)-7-phenoxyhept-1-ene, a precursor for pharmacologically active compounds. nih.gov This highlights the role of this compound as a foundational reagent in the construction of complex molecular probes and potential therapeutics.

While the direct synthesis of nucleic acid stains and Aggregation-Induced Emission (AIE) fluorogens from this compound is not extensively documented in publicly available research, its application in creating key synthetic intermediates underscores its importance in the broader field of medicinal and bioorganic chemistry. The reactivity of the bromide allows for facile introduction of the phenoxyhexyl chain, a common motif in biologically active molecules.

Analytical Methodologies for Characterization and Reaction Monitoring of 6 Phenoxyhexyl Bromide and Its Derivatives

Spectroscopic Elucidation of Molecular Structures (e.g., NMR, IR)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 6-phenoxyhexyl bromide and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose, providing detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular insight into the connectivity and chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are routinely used. In the ¹H NMR spectrum of a derivative, (6-Phenoxyhexyl)triphenylphosphonium bromide, the aromatic protons of the phenoxy group typically appear as a multiplet around δ 7.25 ppm, while the protons of the triphenylphosphine (B44618) group show signals between δ 7.69-7.87 ppm. nih.gov The methylene (B1212753) protons adjacent to the oxygen and the bromine atoms exhibit characteristic chemical shifts, often observed as triplets. nih.gov

¹H and ¹³C NMR Data for (6-Phenoxyhexyl)triphenylphosphonium bromide nih.gov

| Atom | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) |

|---|---|---|

| -PPh₃ (aromatic) | 7.87 (dd, J = 12 Hz, J = 8.0 Hz, 6H), 7.78 (td, J = 8.0 Hz, J = 1.5 Hz, 3H), 7.69 (td, J = 8.0 Hz, J = 3.5 Hz, 6H) | Not explicitly provided |

| -OPh (aromatic) | 7.25 (t, J = 7.7 Hz, 2H), 6.91 (t, J = 7.7 Hz, 1H), 6.84 (d, J = 7.7 Hz, 2H) | Not explicitly provided |

| -CH₂OPh | 3.90 (t, J = 6.3 Hz) | Not explicitly provided |

| -CH₂PPh₃ | 3.95–3.87 (m) | Not explicitly provided |

This table presents selected NMR data for a derivative of this compound. The exact chemical shifts for the parent compound may vary slightly.

Infrared (IR) Spectroscopy is employed to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. bruker.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds of the phenyl ring, and the C-Br bond. The C-H stretching vibrations of the alkyl chain typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The aromatic C-H stretching is observed between 3000-3100 cm⁻¹, and the in-ring C-C stretching vibrations are found in the 1400-1600 cm⁻¹ range. libretexts.org The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 515-690 cm⁻¹. libretexts.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850-3000 libretexts.org |

| C-H (aromatic) | Stretch | 3000-3100 libretexts.org |

| C=C (aromatic) | Stretch | 1400-1600 libretexts.org |

| C-O (ether) | Stretch | 1000-1300 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., flash column chromatography, TLC)

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of this compound and its derivatives. Flash column chromatography and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques.

Flash Column Chromatography is a preparative technique used to purify compounds from a mixture. youtube.com It employs a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate components based on their differential partitioning between the two phases. nih.govyoutube.com For derivatives of this compound, solvent systems such as diethyl ether in hexane (B92381) are often used to achieve effective separation. nih.gov The progress of the separation is monitored by collecting fractions and analyzing them, often by TLC. youtube.com

Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of reactions, identify compounds, and determine the purity of a sample. libretexts.orgbjbms.org A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, usually silica gel. libretexts.org The plate is then developed in a chamber containing a suitable solvent system. The separation is based on the differential migration of the components up the plate. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. libretexts.org For derivatives of this compound, visualization of the spots on the TLC plate can be achieved using UV light or by staining with reagents like phosphomolybdic acid. nih.gov

Typical Chromatographic Conditions for this compound Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Solvent System) | Visualization |

|---|---|---|---|

| Flash Column Chromatography | Silica gel 60 (230-400 mesh) nih.gov | Diethyl ether in hexane nih.gov | TLC analysis of fractions youtube.com |

Kinetic and Mechanistic Studies of this compound Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Various analytical techniques can be employed to monitor the progress of these reactions in real-time.

Reaction Monitoring Techniques: The progress of reactions involving this compound can be followed using techniques like Thin-Layer Chromatography (TLC), which allows for a quick assessment of the consumption of starting materials and the formation of products. orientjchem.org For more detailed kinetic analysis, spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy can be utilized in real-time to monitor changes in the concentrations of reactants, intermediates, and products. americanpharmaceuticalreview.com This provides valuable data for determining reaction rates and orders. For instance, in situ FTIR has been successfully used to study the kinetics of various organic reactions by tracking the appearance and disappearance of characteristic infrared bands. americanpharmaceuticalreview.com

Mechanistic Investigations: To probe the mechanism of a reaction, a variety of experiments can be conducted. For example, radical clock experiments can be designed to determine if radical intermediates are involved in the reaction pathway. researchgate.net Isotope labeling studies, such as using deuterated starting materials, can help to identify the rate-determining step of a reaction by measuring the kinetic isotope effect (KIE). researchgate.net Furthermore, the identification of reaction byproducts can provide significant clues about the operative reaction mechanism. Computational studies can also complement experimental findings by modeling reaction pathways and transition states.

While specific kinetic and mechanistic studies for reactions of this compound are not extensively detailed in the provided search results, the general principles of utilizing techniques like real-time spectroscopy and isotopic labeling are broadly applicable to investigate its reactivity. For example, in studies of related alkyl halides, halide exchange experiments have been used to provide evidence for the role of specific halide ions in initiating a reaction. researchgate.net

Future Perspectives and Emerging Research Avenues for 6 Phenoxyhexyl Bromide

Exploration of Novel Catalytic Transformations

The chemical reactivity of 6-phenoxyhexyl bromide, particularly at the carbon-bromine bond and the unactivated C-H bonds of the alkyl chain, makes it a candidate for a range of modern catalytic transformations.

Recent advancements in photocatalysis have opened new avenues for the functionalization of alkyl halides. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netprinceton.edu For instance, photoredox/nickel dual catalysis has been effectively used for the cross-coupling of unactivated alkyl halides with various partners. rsc.orgresearchgate.net This methodology could be applied to this compound to forge new carbon-carbon bonds under mild conditions, allowing for the synthesis of more complex molecules with potentially valuable properties. The phenoxy group is expected to be compatible with many of these reaction conditions, offering a route to novel derivatives that are not easily accessible through traditional methods.

Furthermore, the field of C-H bond activation presents another exciting frontier. ethz.chrsc.orgnih.gov Catalytic systems that can selectively functionalize the C-H bonds of the hexyl chain in this compound would provide a powerful tool for late-stage modification. While challenging, success in this area would enable the introduction of new functional groups at various positions along the alkyl chain, dramatically expanding the chemical space accessible from this starting material. Research into iridium-catalyzed C-H activation, for example, has shown promise for the functionalization of complex molecules and could be explored in this context. nih.gov

| Catalytic Method | Potential Transformation of this compound | Key Advantages |

| Photoredox/Nickel Dual Catalysis | Cross-coupling with aryl halides, alkenes, or other nucleophiles at the C-Br bond. | Mild reaction conditions, high functional group tolerance, access to novel C-C bonds. |

| C-H Activation | Selective functionalization of the hexyl chain (e.g., arylation, amination). | Late-stage modification, increased molecular complexity, access to regioisomers. |

| Copper-Catalyzed Hydroalkylation | Reaction with terminal alkynes to form functionalized alkenes. acs.org | High regio- and stereoselectivity, broad functional group compatibility. acs.org |

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of ethers, such as this compound, traditionally relies on the Williamson ether synthesis. While effective, this method often employs harsh bases and organic solvents. Modern research is focused on developing greener and more sustainable alternatives.

Phase-transfer catalysis (PTC) has emerged as a powerful green chemistry tool for reactions involving immiscible phases. jetir.orgfzgxjckxxb.comwisdomlib.orgmdpi.comtheaic.org In the context of synthesizing this compound, PTC would allow the reaction between a phenoxide salt (in an aqueous phase) and 1,6-dibromohexane (B150918) (in an organic phase) to proceed efficiently with reduced need for anhydrous organic solvents. jetir.org This approach minimizes waste and often leads to easier product purification. The use of catalysts like quaternary ammonium (B1175870) salts can facilitate the transfer of the phenoxide nucleophile to the organic phase, accelerating the reaction under milder conditions. theaic.org

Flow chemistry is another rapidly developing area with significant potential for the sustainable synthesis of this compound. rsc.orgcinz.nzethernet.edu.etmit.edu Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely. cinz.nz This can lead to significantly shorter reaction times and higher yields. For the synthesis of ω-haloethers, a flow process could be designed to precisely control reaction parameters, minimize side reactions, and allow for in-line purification, leading to a more efficient and sustainable manufacturing process.

| Green Chemistry Approach | Application to this compound Synthesis | Sustainability Benefits |

| Phase-Transfer Catalysis (PTC) | Williamson ether synthesis between phenoxide and 1,6-dibromohexane. | Reduced use of organic solvents, milder reaction conditions, easier work-up. fzgxjckxxb.comwisdomlib.org |

| Flow Chemistry | Continuous production with precise control over reaction parameters. | Improved safety, shorter reaction times, higher yields, potential for automation. rsc.orgmit.edu |

Advanced Applications in Nanomaterials and Nanoscience

The distinct functionalities at either end of the this compound molecule make it an attractive candidate for applications in nanomaterials and nanoscience, particularly as a linker or surface modifying agent.

The functionalization of nanoparticles is crucial for their application in fields such as drug delivery, catalysis, and diagnostics. nih.govsemanticscholar.orgbokus.com The bromide end of this compound can be used to anchor the molecule to a nanoparticle surface, either through direct reaction or after conversion to a more suitable functional group like a thiol. The phenoxy group at the other end can then impart specific properties to the nanoparticle surface, such as hydrophobicity or the ability to engage in π-π stacking interactions. acs.org For instance, self-assembled monolayers (SAMs) of phenoxy-terminated molecules on gold or other metal oxide nanoparticles could be used to control their dispersion in different media or to create specific recognition sites. acs.orgacs.orgnih.govresearchgate.netmdpi.com

In the realm of magnetic nanoparticles, which have applications in MRI contrast agents and targeted drug delivery, surface functionalization is key to their biocompatibility and targeting ability. nih.govsemanticscholar.orgbokus.comresearchgate.net this compound could be used as a linker to attach targeting ligands or therapeutic molecules to the surface of iron oxide nanoparticles. The hexyl chain provides a flexible spacer, while the phenoxy group could be further functionalized if needed.

| Nanomaterial Application | Role of this compound | Potential Advantages |

| Surface Functionalization of Nanoparticles | As a linker to form self-assembled monolayers (SAMs). acs.orgacs.orgnih.gov | Control over surface properties (e.g., wettability), creation of specific binding sites. acs.org |

| Magnetic Nanoparticle Modification | Linker to attach bioactive molecules for targeted delivery or imaging. nih.govsemanticscholar.orgbokus.comresearchgate.net | Bifunctional nature allows for attachment to the nanoparticle and a payload. |

| Polymer Synthesis for Nanocomposites | Monomer or initiator for polymers used to coat or form nanoparticles. | Introduction of phenoxy functionality into the polymer structure. researchgate.net |

Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and the design of the chemical libraries used in these screens is critical to their success. nih.gov The bifunctional nature of this compound makes it a valuable building block for the construction of combinatorial libraries. researchgate.netlumiprobe.comnih.govhighforceresearch.combldpharm.com

A particularly promising area is the synthesis of DNA-encoded libraries (DELs). nih.govresearchgate.netresearchgate.netnih.govnih.govescholarship.orgvipergen.comresearchgate.net In DEL synthesis, a chemical building block is attached to a unique DNA tag. Through a process of split-and-pool synthesis, vast libraries containing billions of different compounds can be created. nih.govvipergen.com Alkyl bromides are frequently used as building blocks in DEL synthesis due to their reactivity in a variety of DNA-compatible coupling reactions. nih.govresearchgate.net this compound is well-suited for this application; the alkyl bromide can react with a nucleophile on the growing library member, while the phenoxy group provides a point of diversity that can be further elaborated in subsequent synthetic steps. The use of such bifunctional linkers is crucial for creating libraries with diverse and complex molecular architectures. researchgate.netlumiprobe.comhighforceresearch.combldpharm.com

The incorporation of building blocks like this compound into HTS libraries can increase their structural diversity and introduce drug-like fragments. The phenoxyhexyl moiety can act as a flexible linker between different pharmacophores, and its physicochemical properties can be tuned by modification of the phenyl ring.

| High-Throughput Screening Application | Role of this compound | Key Benefits |

| DNA-Encoded Library (DEL) Synthesis | Bifunctional building block for split-and-pool synthesis. nih.govresearchgate.netescholarship.org | Introduces both a reactive handle (bromide) and a modifiable diversity element (phenoxy). |

| Combinatorial Chemistry | Scaffold or linker for creating libraries of small molecules. nih.govresearchgate.net | Increases molecular diversity and allows for the exploration of new chemical space. |

Q & A

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For example, the NMR spectrum (CDCl) of derivatives like (6-phenoxyhexyl)triphenylphosphonium bromide shows distinct peaks: δ 3.90 ppm (t, J = 6.3 Hz, -CHOPh) and aromatic resonances between δ 7.87–6.84 ppm . Mass spectrometry (m/z 358 [M$ ^+ $$ )) and elemental analysis further validate purity .

Advanced Research Questions

Q. How does the phenoxy group influence the reactivity of this compound in Grignard reactions compared to aliphatic alkyl bromides?

- The electron-donating phenoxy group stabilizes the adjacent carbon-bromine bond, potentially slowing nucleophilic substitution. However, in Grignard formation, the ether oxygen may coordinate with magnesium, facilitating reactivity. Comparative kinetic studies with non-functionalized alkyl bromides (e.g., hexyl bromide) are recommended to quantify this effect .

Q. What solvent systems optimize reactions involving this compound, such as phosphonium salt synthesis?

- Anhydrous benzene is preferred for reactions with triphenylphosphine to avoid side reactions (e.g., hydrolysis). Polar aprotic solvents like THF may accelerate nucleophilic substitutions but require strict moisture control. Solvent choice should align with the reaction’s sensitivity to water and the nucleophile’s solubility .

Q. How can researchers resolve discrepancies in reported yields for this compound-derived phosphonium salts?

- Variations in yields (e.g., 84% in one protocol vs. 90% in another ) may stem from differences in stoichiometry, reaction time, or purification efficiency. Systematic optimization (e.g., varying equivalents of triphenylphosphine or reaction temperature) and monitoring via TLC can identify optimal conditions.

Q. What mechanistic insights underlie the use of this compound in synthesizing Wittig reagents?

- The bromide reacts with triphenylphosphine to form a phosphonium salt, which undergoes deprotonation to generate a ylide. The phenoxy group’s steric and electronic effects may influence ylide stability and reactivity in olefination reactions. Computational studies (DFT) could further elucidate these interactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition temperatures. Comparative studies with analogs (e.g., benzyl bromides) under inert vs. oxidative atmospheres will clarify stability trends. Safety protocols must account for potential exothermic decomposition .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound derivatives?

- Slow addition of reagents (e.g., 1,6-dibromohexane to phenol derivatives) minimizes di-alkylation. In situ quenching of byproducts (e.g., HBr scavengers like NaHCO) and continuous-flow systems enhance reproducibility at scale .

Safety and Regulatory Considerations

Q. Are there specific waste disposal protocols for this compound in academic labs?

- Neutralize residual bromide with a mild base (e.g., NaOH) before disposal. Collect organic waste in halogenated solvent containers, adhering to institutional guidelines. Regulatory reviews (e.g., REACH) confirm it is not classified as an SVHC, but local regulations must be verified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.